[1-(6-chloropyridazin-3-yl)piperidin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
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Overview
Description
- This compound belongs to the class of heterocyclic organic molecules and exhibits interesting pharmacological properties.
1-(6-chloropyridazin-3-yl)piperidin-4-ol: is a chemical compound with the molecular formula CHClNO. Its systematic name reflects its structure: a piperidine ring substituted with a chloropyridazine moiety.
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of 6-chloropyridazine with piperidine under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or dichloromethane) at an elevated temperature.
Industrial Production: Unfortunately, detailed industrial production methods for this compound are not widely available. It is primarily synthesized in research laboratories.
Chemical Reactions Analysis
Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigations focus on its potential as a pharmacologically active compound, including its effects on receptors, enzymes, and cellular pathways.
Industry: Although not widely used industrially, it may find applications in drug discovery or as a building block for other compounds.
Mechanism of Action
- The exact mechanism of action remains an area of ongoing research.
- Potential molecular targets include receptors (e.g., GPCRs), enzymes, or ion channels.
- Pathways affected may involve signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list of similar compounds, you can explore related piperidine derivatives or heterocyclic molecules.
Uniqueness: Highlight its distinct features, such as the chloropyridazine substituent, which sets it apart from other piperidine-based compounds.
Remember that this compound’s applications and properties are continually evolving as scientific knowledge advances.
Properties
Molecular Formula |
C23H28ClN5O |
---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28ClN5O/c24-21-8-9-22(26-25-21)28-13-10-20(11-14-28)23(30)29-17-15-27(16-18-29)12-4-7-19-5-2-1-3-6-19/h1-9,20H,10-18H2/b7-4+ |
InChI Key |
HXUQGOWNNOLTEV-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C4=NN=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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